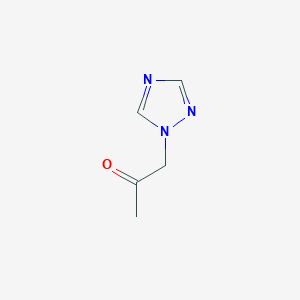

1-(1H-1,2,4-triazol-1-yl)propan-2-one

Beschreibung

Contextualization within N-Heterocyclic Ketone Chemistry

N-heterocyclic ketones are a class of organic compounds characterized by a ketone functional group attached to a nitrogen-containing heterocyclic ring system. This structural combination imparts unique chemical properties that distinguish them from simple aliphatic or aromatic ketones. In the case of 1-(1H-1,2,4-triazol-1-yl)propan-2-one, the 1,2,4-triazole (B32235) ring significantly influences the reactivity of the adjacent ketone group.

The key features defining its chemical context are:

Electronic Effects : The triazole ring is electron-withdrawing, which affects the electron density of the neighboring carbonyl group. This influences its susceptibility to nucleophilic attack.

Reactivity of the Ketone : The carbonyl group can undergo a range of standard ketone reactions, such as reduction to form the corresponding alcohol, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

Reactivity of the Triazole Ring : The nitrogen atoms in the triazole ring can act as ligands, coordinating with metal ions. The ring can also undergo substitution reactions, although this is less common than reactions at the ketone or the alpha-carbon.

Alpha-Carbon Acidity : The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for forming new C-C bonds, allowing for the elaboration of the carbon skeleton.

The compound is part of a broader family of α-heteroaryl ketones, which are recognized for their utility in constructing diverse molecular architectures. The specific placement of the triazole ring at the α-position to the carbonyl is a common motif in many biologically active compounds.

Strategic Importance as a Synthetic Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. Its bifunctional nature—possessing both a nucleophilic/coordinating triazole ring and an electrophilic/enolizable ketone—allows for a wide array of chemical transformations.

A common and straightforward synthesis of the compound itself involves the nucleophilic substitution reaction between 1H-1,2,4-triazole and chloroacetone (B47974). In this reaction, the triazole acts as a nucleophile, displacing the chloride from chloroacetone to form the C-N bond.

| Reaction Type | Reactants | Typical Conditions | Product |

| Nucleophilic Substitution | 1H-1,2,4-triazole, Chloroacetone | Base (e.g., K₂CO₃, NaHCO₃), Solvent (e.g., DMSO, Toluene), Heat | This compound |

This compound serves as a crucial building block in multi-step syntheses. Its strategic value is particularly evident when considering its structural similarity to key intermediates used in the synthesis of highly successful azole antifungal drugs. For instance, the synthesis of fluconazole, a widely used antifungal agent, involves the reaction of a substituted ketone, 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one, with a Grignard reagent. bas.bg While not identical, this compound provides a template that can be used to generate a library of analogous compounds for drug discovery programs. The ketone can be converted into a tertiary alcohol, a core structural feature of many azole antifungals.

Overview of Key Research Avenues

Research involving this compound and related N-heterocyclic ketones is directed toward several key areas, leveraging the compound's versatile chemical nature.

Pharmaceutical and Agrochemical Synthesis : The most prominent research avenue is its use as a precursor for molecules with potential biological activity. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antibacterial, and anticancer agents. sigmaaldrich.compharmacompass.com Researchers utilize this ketone to synthesize derivatives for biological screening. For example, reaction at the ketone can introduce various substituted phenyl groups, a common strategy in the development of new azole antifungal drugs that target the fungal enzyme 14-α lanosterol (B1674476) demethylase. nih.gov

Coordination Chemistry and Materials Science : The nitrogen atoms of the triazole ring are capable of coordinating with metal ions to form coordination polymers and metal-organic frameworks (MOFs). By modifying the ketone group into other functionalities, researchers can design ligands that impart specific structural or functional properties to the resulting materials, such as thermal stability or catalytic activity.

Development of Novel Synthetic Methodologies : The compound also serves as a model substrate for developing new chemical reactions. Studies on the reactivity of α-triazolyl ketones help to expand the toolbox of synthetic organic chemists, enabling the construction of complex molecular architectures under milder or more efficient conditions.

The following table summarizes the primary areas of research where this compound is a relevant starting material or structural motif.

| Research Avenue | Role of this compound | Potential Applications |

| Medicinal Chemistry | Building block for new azole derivatives | Antifungal drugs, anticancer agents, antibacterial agents |

| Agrochemicals | Precursor for fungicides and plant growth regulators | Crop protection |

| Materials Science | Component of ligands for coordination polymers | Advanced materials with specific thermal or mechanical properties |

| Synthetic Methodology | Substrate for developing new chemical reactions | Expanding synthetic chemistry toolkit |

The continued investigation into the synthesis and reactivity of this compound highlights its enduring importance as a foundational element in the broader field of heterocyclic chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAZRGCNSUQWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512219 | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64882-52-6 | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Direct synthesis methods provide the most straightforward routes to the target compound, primarily through the formation of the key carbon-nitrogen bond between the triazole ring and the propanone backbone.

The Mannich reaction, a three-component condensation, is a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.org In a modified approach for synthesizing triazole-substituted propanones, 1,2,4-triazole (B32235) acts as the amine component, reacting with an enolizable ketone (like acetone) and a non-enolizable aldehyde (typically formaldehyde). adichemistry.com The reaction proceeds through the formation of an iminium ion from the triazole and formaldehyde (B43269), which is then attacked by the enol form of the ketone. adichemistry.com This method allows for the direct introduction of the triazolyl-methyl group onto the α-carbon of the ketone. The reaction is typically carried out under acidic conditions, often using the hydrochloride salt of the amine. adichemistry.com

The versatility of the Mannich reaction is demonstrated in the synthesis of various triazole derivatives. For instance, the condensation of 4-substituted-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione with formaldehyde and a secondary amine in refluxing ethanol (B145695) yields the corresponding Mannich bases. oarjbp.com

| Triazole Substrate | Carbonyl Compound | Aldehyde | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazole | Acetone | Formaldehyde | Acidic (e.g., HCl) | β-aminoketone (Mannich base) | adichemistry.com |

| 4-substituted-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione | - | Formaldehyde | Ethanol, reflux | Non-hydroxamate triazole-based Mannich bases | oarjbp.com |

| 1,2,4-Triazole derived compounds | Various ketones | Formaldehyde | - | Anticancer Mannich bases | ias.ac.in |

Conjugate addition, or Michael addition, is a key method for forming β-azolyl ketones. This reaction involves the 1,4-addition of a nucleophile, in this case, the 1,2,4-triazole anion, to an α,β-unsaturated ketone, such as methyl vinyl ketone. The reaction is driven by the formation of a resonance-stabilized enolate intermediate.

Studies have shown that the aza-Michael addition of 1,2,4-triazole to α,β-unsaturated ketones can be catalyzed by bases like DBU or alkali salts, leading regioselectively to 1-substituted 1,2,4-triazoles. researchgate.net The reaction conditions can be optimized to achieve high yields. For example, a highly efficient synthesis of azole derivatives via a direct aza-Michael addition to α,β-unsaturated malonates has been developed using cesium carbonate (Cs₂CO₃) as a catalyst, affording yields of up to 94%. rsc.org The regioselectivity of the addition to 1,2,3-triazole with α,β-unsaturated ketones can be controlled by the reaction conditions; neat conditions favor the formation of 1H-1,2,3-triazolyl-ketones, while the use of aprotic solvents with a catalytic base yields the 2H-regioisomers. nih.gov

| Triazole | α,β-Unsaturated Ketone | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazole | Various α,β-unsaturated ketones | DBU or alkali salts | 1-substituted 1,2,4-triazoles | - | researchgate.net |

| 1,2,4-Triazole | Dimethyl 2-benzylidenemalonate | Cs₂CO₃ (10 mol%), THF, 25°C, 24h | N1-substituted triazole derivative | 71% | rsc.org |

| NH-1,2,3-Triazole | Various enones | Neat, 50-80°C | 1H-1,2,3-triazolyl-ketones | - | nih.gov |

| NH-1,2,3-Triazole | Various enones | K₂CO₃ (0.1 equiv.), MeCN, 55-80°C | 2H-1,2,3-triazolyl-ketones | - | nih.gov |

Synthesis of Related Triazole-Propanone Scaffolds

The synthesis of structurally related compounds provides access to a broader range of chemical entities for further investigation and can often be adapted to produce the target molecule.

A viable synthetic route to triazole-propanone scaffolds involves the use of dihaloketone precursors, such as 1,3-dihalopropan-2-ones. The reaction proceeds via nucleophilic substitution, where the 1,2,4-triazole acts as the nucleophile, displacing the halide leaving groups. The regioselectivity of this reaction is a critical consideration, as 1,2,4-triazole has multiple nucleophilic nitrogen atoms.

A relevant study describes a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one through the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) with 1,2,4-triazole. researchgate.net By optimizing reaction parameters such as time, temperature, reagent ratios, and the use of a phase transfer catalyst, a near-quantitative yield of the N-alkylated product was achieved. researchgate.net Another study investigated the reaction of 3-amino-1,2,4-triazole with 1,3-diiodopropan-2-one, which, depending on the solvent, yielded either a triazolium triiodide or a polyionene, demonstrating the influence of reaction conditions on the final product.

Catalytic methods are instrumental in modern organic synthesis, often providing milder reaction conditions, higher yields, and improved selectivity. The synthesis of triazole-containing compounds has greatly benefited from the development of various catalytic protocols. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent example, though it is more commonly used for the synthesis of 1,2,3-triazoles. nih.gov

For the synthesis of 1,2,4-triazoles, copper catalysts have also been employed in reactions such as the sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org Furthermore, other transition metals have been explored as catalysts. For instance, silver(I) catalysis can selectively produce 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis can lead to 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org The development of heterogeneous and recyclable catalysts, such as copper(I) complexes supported on functionalized MCM-41, offers a more sustainable approach to the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Sequential N-C and N-N bond-forming oxidative coupling | Copper | - | 1,2,4-Triazole derivatives | organic-chemistry.org |

| [3+2] Cycloaddition | Ag(I) | Aryl diazonium salts, isocyanide | 1,3-disubstituted-1,2,4-triazole | organic-chemistry.org |

| [3+2] Cycloaddition | Cu(II) | Aryl diazonium salts, isocyanide | 1,5-disubstituted-1,2,4-triazole | organic-chemistry.org |

| Cascade addition-oxidative cyclization | Phen-MCM-41-CuBr | Nitriles, 2-aminopyridines or amidines | 1,2,4-Triazole derivatives | organic-chemistry.org |

Regioselectivity and Stereochemical Control in Propanone-Triazole Synthesis

Controlling the regiochemistry and stereochemistry of the synthesized molecules is paramount, as different isomers can exhibit vastly different properties. In the synthesis of this compound, regioselectivity primarily concerns which nitrogen atom of the triazole ring forms the bond with the propanone moiety. 1,2,4-Triazole has two distinct types of nitrogen atoms (N1 and N4) that can act as nucleophiles. The outcome of the reaction is influenced by factors such as the nature of the electrophile, the reaction conditions (solvent, temperature, catalyst), and steric hindrance. For example, in the alkylation of 5-aryl-4-trifluoroacetyltriazoles, the reaction proceeds regioselectively to preferentially form the 2-isomeric triazole due to steric hindrance at the N-1 and N-3 positions. nih.gov

Stereochemical control becomes important when chiral centers are present or introduced into the molecule. Asymmetric synthesis aims to produce a single enantiomer or diastereomer. In the context of triazole-propanone synthesis, this can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. For instance, asymmetric Mannich reactions can be catalyzed by chiral organocatalysts like (S)-proline, which can induce the formation of one stereoisomer over the other. wikipedia.org

Control of 1,2,4-Triazole Regioisomerism

The alkylation of 1,2,4-triazole with an appropriate three-carbon synthon, such as chloroacetone (B47974) or bromoacetone, can result in a mixture of this compound and its N4-isomer, 1-(4H-1,2,4-triazol-4-yl)propan-2-one. The ratio of these regioisomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Research into the alkylation of unsubstituted 1,2,4-triazole has shown that the N1 isomer is generally the major product. The use of specific bases and solvents can further enhance this selectivity. For instance, the reaction of 1,2,4-triazole with alkyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been reported to yield a consistent N1 to N4 isomer ratio of approximately 90:10. This preference for N1 substitution is attributed to a combination of electronic and steric factors.

To achieve even greater control and obtain exclusively the N1 isomer, a strategic approach involving a temporary blocking group can be employed. One effective method utilizes 4-amino-1,2,4-triazole (B31798) as the starting material. In this molecule, the amino group at the N4 position effectively blocks alkylation at this site, directing the incoming alkyl group exclusively to the N1 position. Following the successful N1-alkylation, the blocking amino group can be readily removed through a deamination reaction, typically using sodium nitrite (B80452) in an acidic medium, to yield the pure 1-substituted 1,2,4-triazole derivative.

The choice of the synthetic route, therefore, plays a crucial role in determining the final isomeric composition of the product. For applications where the presence of the N4-isomer is undesirable, the blocking group strategy offers a reliable method for the regiospecific synthesis of this compound.

Below is an interactive data table summarizing the influence of different synthetic methodologies on the regioselectivity of 1,2,4-triazole alkylation.

| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N4 Isomer Ratio | Reference |

| Alkyl Halide | DBU | THF | Not Specified | ~90:10 | General finding |

| Alkyl Halide | K2CO3 | Ionic Liquid | 80 | Predominantly N1 | General finding |

| Chloroacetone | Various | Various | Not Specified | Mixture (ratio dependent on conditions) | Implied by general principles |

| Alkylating Agent | Not Applicable | Not Applicable | Not Applicable | Exclusively N1 | Via 4-amino-1,2,4-triazole intermediate |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the triazole ring, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the connectivity of these groups. Similarly, a ¹³C NMR spectrum would reveal separate resonances for each unique carbon atom, including the carbonyl carbon, the carbons of the triazole ring, and the aliphatic carbons.

However, specific, experimentally determined NMR data tables with chemical shifts and coupling constants for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different chemical bonds.

A theoretical IR spectrum for this compound would be expected to exhibit characteristic absorption bands for key functional groups. These would include:

A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically found in the range of 1700-1725 cm⁻¹.

Stretching vibrations for the C-H bonds in the methyl and methylene groups.

Vibrations corresponding to the C=N and C-N bonds within the 1,2,4-triazole (B32235) ring.

Detailed research findings presenting an experimental IR spectrum and a data table of absorption bands for this specific compound could not be sourced.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₅H₇N₃O), the expected molecular weight is approximately 125.13 g/mol . scbt.com A mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would likely reveal characteristic fragments, such as the loss of the acetyl group or cleavage of the triazole ring.

Despite the utility of this technique, specific mass spectrometry data, including the m/z values of the molecular ion and major fragments, are not documented in the available scientific literature for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and crystal packing.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would yield a definitive solid-state structure. The resulting data would be presented in tables including crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

A search for crystallographic studies yielded no results for this compound, and therefore, no data tables on its crystal structure can be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations on 1,2,4-triazole (B32235) derivatives have been used to explore their geometry, spectroscopic properties, and electronic characteristics.

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. The geometry of 1-(1H-1,2,4-triazol-1-yl)propan-2-one is defined by the bond lengths, bond angles, and dihedral angles between its constituent parts: the 1,2,4-triazole ring and the propan-2-one substituent attached at the N1 position.

DFT and other quantum chemical methods can predict these geometric parameters. For N1-substituted 1,2,4-triazoles, semi-empirical methods like AM1 and PM3 have been used to calculate the geometry of the triazole core. rad-proceedings.org These studies show that the bond lengths and angles within the triazole ring are influenced by the nature of the substituent. rad-proceedings.org For instance, the N-N bond length is typically shorter than a normal single bond but longer than a double bond, indicating electron delocalization within the heterocyclic ring. rad-proceedings.org

Conformational analysis focuses on the relative orientation of the triazole ring and the side chain. In a related molecule, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, X-ray crystallography revealed that the triazole and phenyl rings are nearly perpendicular, with a dihedral angle of 88.72 (4)°. nih.gov This perpendicular arrangement is a common feature in such structures, likely to minimize steric hindrance. For this compound, a similar conformational preference, where the propanone group is twisted relative to the plane of the triazole ring, is expected.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1–C5 Bond Length | 1.353 Å |

| C5–N4 Bond Length | 1.31 Å (approx.) |

| N4–N3 Bond Length | 1.350 Å |

| N3–C2 Bond Length | 1.351 Å |

| C2–N1 Bond Length | 1.38 Å (approx.) |

| C5–N1–C2 Angle | 103.4° (approx.) |

| N1–C2–N3 Angle | 113.8° (approx.) |

Note: Values are based on calculations for similar 1,2,4-triazole compounds and may vary slightly for the specific title compound. rad-proceedings.org

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. tandfonline.comresearchgate.netnih.gov For 1,2,4-triazole derivatives, the protons on the triazole ring (at the C3 and C5 positions) have characteristic chemical shifts. tandfonline.com The protons of the propan-2-one moiety would also have predictable shifts; the methylene (B1212753) (-CH₂-) protons are adjacent to the electron-withdrawing triazole ring, causing them to appear at a lower field (higher ppm value) compared to the terminal methyl (-CH₃) protons. libretexts.org

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide the frequencies of vibrational modes, which correspond to specific bond stretching, bending, and rocking motions. nih.govscirp.org For 1,2,4-triazole derivatives, characteristic vibrational frequencies include N-H stretching (if applicable), C-H stretching of the ring, C=N and N-N ring stretching, and various ring deformation modes. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions. Often, calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies. nih.gov

| Spectroscopic Feature | Typical Range/Value | Assignment |

|---|---|---|

| ¹H NMR (Triazole C-H) | ~8.0 - 8.5 ppm | Protons on the triazole ring |

| ¹H NMR (N-CH₂) | ~4.4 - 4.6 ppm | Methylene protons adjacent to triazole |

| ¹H NMR (CO-CH₃) | ~2.0 - 2.4 ppm | Methyl protons adjacent to carbonyl |

| IR Frequency (C=O stretch) | ~1715 cm⁻¹ | Carbonyl group stretching |

| IR Frequency (C=N stretch) | ~1560 - 1650 cm⁻¹ | Triazole ring stretching |

Note: Values are approximate and based on data for analogous structures. researchgate.netlibretexts.orgirjweb.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. nih.govresearchgate.net For substituted 1,2,4-triazoles, the HOMO is often distributed over the triazole ring, while the LUMO's location can vary depending on the nature of the substituents. nih.govdnu.dp.ua This analysis helps predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions. They can map out the potential energy surface, identifying transition states and intermediates, and calculating activation energies. For 1,2,4-triazoles, theoretical studies have investigated various reactions, including their synthesis and subsequent functionalization.

For example, DFT analysis has been used to study the [3+2] heterocyclization reaction that forms the 1,2,4-triazole ring, revealing a multi-step mechanism involving nucleophilic attack, tautomerism, and ring closure. rsc.org Other studies have explored the photochemical synthesis of 1,2,4-triazoles, where computational methods helped to rationalize the reaction outcome by investigating the behavior of triplet intermediates. nih.gov Furthermore, the reactivity of the triazole ring itself, such as its protonation, has been studied. DFT calculations on 1,2,4-triazole have shown that the N4 atom is the most favorable site for protonation, based on analysis of reactivity descriptors like Fukui indices. researchgate.net This information is critical for understanding the behavior of triazole-containing compounds in acidic environments.

Molecular Modeling and Docking Simulations (in context of derivatives)

Molecular modeling and docking simulations are powerful computational techniques used in drug design to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. For derivatives of this compound, these methods are particularly relevant in the context of their well-known antifungal activity, which often involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). neuroquantology.combohrium.comovid.com

The azole class of antifungals, which includes compounds containing a 1,2,4-triazole ring, functions by inhibiting CYP51, a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. neuroquantology.comnih.gov Molecular docking simulations have been extensively used to study how these azole derivatives fit into the active site of CYP51 and what interactions stabilize the ligand-enzyme complex. bohrium.comnih.govnih.gov

The primary and most crucial interaction is the coordination bond formed between the N4 nitrogen atom of the 1,2,4-triazole ring and the heme iron atom located at the center of the enzyme's active site. bohrium.comresearchgate.net This interaction acts as an anchor, positioning the rest of the inhibitor molecule within the binding cavity. bohrium.com

In addition to this coordinating bond, the stability of the complex is enhanced by a network of non-covalent interactions with surrounding amino acid residues. These include:

Hydrophobic Interactions: The nonpolar parts of the inhibitor molecule interact with hydrophobic residues in the active site. Studies have identified key residues such as Phe78, Tyr118, Leu321, and Val434 as being important for these interactions. nih.gov

Hydrogen Bonds: Functional groups on the inhibitor can form hydrogen bonds with polar amino acid residues, further stabilizing the binding.

Pi-Stacking Interactions: Aromatic rings on the inhibitor can engage in π-π stacking with aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe) in the active site. bohrium.com

By analyzing these interactions, researchers can understand the structure-activity relationships of different derivatives and rationally design new, more potent inhibitors. ovid.comnih.gov

| Amino Acid Residue | Type of Interaction |

|---|---|

| Heme Iron | Coordination with triazole N4 |

| Tyrosine (e.g., Tyr76, Tyr118) | π-π stacking, Hydrophobic |

| Phenylalanine (e.g., Phe83, Phe255) | π-π stacking, Hydrophobic |

| Methionine (e.g., Met79, Met433) | Hydrogen bonding, Hydrophobic |

| Leucine (e.g., Leu321) | Hydrophobic |

Note: Specific residues can vary slightly depending on the fungal species and the specific inhibitor. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (in context of derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of derivatives of this compound and other 1,2,4-triazole compounds, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, such as antifungal or anticancer activities. leidenuniv.nlpensoft.net These models help in predicting the activity of newly designed molecules, thereby optimizing the drug discovery process. rsc.org

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. researchgate.net These properties are quantified by molecular descriptors, which can be categorized into several types, including electronic (related to the distribution of electrons), steric (related to the size and shape of the molecule), and hydrophobic (related to the molecule's affinity for nonpolar environments). asianpubs.orgresearchgate.net

A typical QSAR study involves several key steps:

Data Set Selection: A series of compounds with known biological activities is selected. researchgate.net

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. leidenuniv.nlfrontiersin.org

Model Validation: The predictive power of the developed QSAR model is rigorously tested using statistical validation techniques. researchgate.netfrontiersin.org

Several QSAR studies have been conducted on 1,2,4-triazole derivatives to elucidate the structural requirements for their biological activities. For instance, a 3D-QSAR study on a series of 1,2,4-triazole derivatives as inhibitors of wheat black rust highlighted the importance of the steric volume of substituents for their inhibitory activity. leidenuniv.nl Another study on azole derivatives as antifungal agents used fingerprint descriptors based on the electronegativity of occupied and unoccupied molecular orbitals to understand ligand-receptor interactions. nih.govnih.gov The results from this study indicated that oxygen atoms are significantly involved in the interaction with the biological receptor through electron transfer. nih.govnih.gov

QSAR models are often presented in the form of an equation. For example, a study on 1,2,4-triazole derivatives established a correlative equation between the half-maximal inhibitory concentration (pIC50) and descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), the logarithm of the partition coefficient (log P), and molar refractivity (MR). asianpubs.org This equation suggested that introducing electron-withdrawing groups and modifying the volume and hydrophobicity of the molecule could enhance its biological activity. asianpubs.org

The insights gained from QSAR models are valuable for the rational design of new, more potent derivatives of this compound with improved therapeutic profiles.

Detailed Research Findings

Various QSAR studies on 1,2,4-triazole derivatives have identified key molecular descriptors that influence their biological activity. These descriptors provide a quantitative basis for understanding the structure-activity relationships within this class of compounds.

One study investigating a series of 1,2,4-triazole derivatives for their activity against wheat black rust developed a 3D-QSAR model. The analysis revealed that the steric properties of the substituents play a crucial role in their biological activity. leidenuniv.nl The optimized conformer of triadimefon, a related triazole fungicide, was used as a template for the study. leidenuniv.nl The "leave-one-out" cross-validation method was employed to validate the model. leidenuniv.nl

Another QSAR investigation focused on azole derivatives in general, utilizing molecular descriptors derived from quantum molecular states. nih.govnih.gov This study employed fingerprint descriptors based on the electronegativity of the occupied molecular orbitals (OMO) and unoccupied molecular orbitals (UMO). nih.govnih.gov The research concluded that oxygen atoms in the most reactive molecular states (HOMO and LUMO) are involved in the ligand-receptor interaction via electron transfer from the receptor to the oxygen atoms. nih.govnih.gov

A study on a different set of 1,2,4-triazole derivatives established a QSAR model using the Hansch-Fujita approach. asianpubs.org The geometrical structures of the derivatives were optimized using the self-consistent ab initio restricted Hartree-Fock method with a 6-31G basis set. asianpubs.org The resulting correlative equation linked the pIC50 to descriptors such as the change in the heat of formation (DELH), the energy of the lowest unoccupied molecular orbital (E-LUMO), the logarithm of the partition coefficient (log P), and molar refractivity (MR). asianpubs.org This model indicated that the introduction of electron-withdrawing groups and alterations to the molecule's volume and hydrophobicity would be beneficial for its activity. asianpubs.org

Furthermore, QSAR models have been developed for 1,2,4-triazole derivatives as α-glucosidase inhibitors. rsc.org This theoretical approach aimed to correlate quantum chemical descriptors with the antidiabetic activity of these compounds. rsc.org Such studies are crucial for designing new derivatives with potentially enhanced therapeutic effects. rsc.org

The table below summarizes the findings from a representative QSAR study on 1,2,4-triazole derivatives, showcasing the relationship between substituents and biological activity. leidenuniv.nl

| Compound Number | Substituent (R) | Log (1/IC50) | Calculated Log (1/IC50) |

| 1 | H | 1.34 | 1.35 |

| 2 | 4-F | 1.87 | 1.86 |

| 3 | 4-Cl | 2.06 | 2.05 |

| 4 | 4-Br | 2.00 | 2.01 |

| 5 | 4-CH3 | 1.77 | 1.78 |

| 6 | 4-OCH3 | 1.60 | 1.61 |

| 7 | 4-NO2 | 2.35 | 2.36 |

| 8 | 2-F | 1.52 | 1.51 |

| 9 | 2-Cl | 1.70 | 1.71 |

| 10 | 2-CH3 | 1.45 | 1.46 |

| 11 | 2,4-diCl | 2.26 | 2.25 |

| 12 | 2,4-diF | 2.05 | 2.06 |

| 13 | 2-Cl, 4-F | 2.15 | 2.16 |

| 14 | 2-F, 4-Cl | 2.19 | 2.18 |

| 15 | 3-Cl | 1.82 | 1.83 |

| 16 | 3-CH3 | 1.54 | 1.55 |

The following table presents the statistical results from a Partial Least Squares (PLS) analysis of a 3D-QSAR model for 1,2,4-triazole derivatives. leidenuniv.nl

| Model | Principal Components (p) | Cross-validated r² (q²) | Standard Error of Prediction (SEP) | F-statistic | r² | Standard Error of Estimate (SEE) |

| 1 | 1 | 0.535 | 0.281 | 16.14 | 0.617 | 0.255 |

| 2 | 2 | 0.721 | 0.218 | 15.38 | 0.794 | 0.188 |

| 3 | 3 | 0.793 | 0.188 | 15.25 | 0.884 | 0.141 |

| 4 | 4 | 0.789 | 0.190 | 12.12 | 0.910 | 0.123 |

Structure Activity Relationship Sar Studies of 1 1h 1,2,4 Triazol 1 Yl Propan 2 One Derivatives

Impact of Substituent Variation on Biological Activity

The biological profile of 1-(1H-1,2,4-triazol-1-yl)propan-2-one derivatives is profoundly influenced by the nature and position of various substituents. The strategic introduction of different chemical moieties allows for the fine-tuning of properties such as target binding affinity and pharmacokinetic profile.

Aromatic and Heteroaromatic Substitutions

The incorporation of aromatic and heteroaromatic rings is a cornerstone of SAR studies for this class of compounds. The electronic properties and steric bulk of these rings are pivotal in determining the interaction with biological targets. For instance, in the development of antifungal agents, a 2,4-difluorophenyl group attached to the propanol (B110389) backbone is a common feature, as seen in drugs like fluconazole. nih.gov Research has shown that substitutions on this phenyl ring can modulate activity significantly.

Studies on 1-(diarylmethyl)-1H-1,2,4-triazoles demonstrated that derivatives with a single substituent at the para position of the aryl rings, such as Cl, F, Br, OH, or OCH₃, were generally weakly active as antiproliferative agents in MCF-7 cells. mdpi.com However, the introduction of more complex heterocyclic systems has yielded compounds with potent activities. For example, linking the 1,2,4-triazole (B32235) moiety to scaffolds like pyrrolo[3,4-d]pyridazinone has resulted in derivatives with significant anti-inflammatory activity. mdpi.com Similarly, the synthesis of 2-amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazole derivatives has produced compounds with notable fungicidal activity against R. Solani. researchgate.net

The nature of the heterocyclic ring itself is also critical. Triazole derivatives fused with a 1,2,3-benzotriazine-4-one moiety showed enhanced antifungal activity, particularly against Candida albicans and Cryptococcus neoformans. nih.gov

| Substituent Group | Observed Biological Activity | Reference Finding |

|---|---|---|

| Para-substituted Phenyl (Cl, F, Br, OH) | Weak antiproliferative activity | Indicates the triazole ring alone is not sufficient for high antiproliferative activity. mdpi.com |

| Pyrrolo[3,4-d]pyridazinone | Significant anti-inflammatory (COX-2 inhibitory) activity | Demonstrates the potential of complex heterocyclic systems to confer potent bioactivity. mdpi.com |

| 4-Aryl-thiazole | Potent fungicidal activity | Aryl substitution on a linked thiazole (B1198619) ring enhances antifungal properties. researchgate.net |

| 1,2,3-Benzotriazine-4-one | Enhanced antifungal activity against C. albicans | Fused heterocyclic systems can significantly boost antifungal potency. nih.gov |

| 3,6-dibromocarbazole | Potent antifungal action | Complex aromatic systems can introduce novel mechanisms of action, such as DNA intercalation. nih.gov |

Introduction of Amino Acid Fragments

A promising strategy to enhance the biological activity and potentially the biocompatibility of triazole derivatives is the incorporation of amino acid fragments. nih.gov This approach, known as active substructure splicing, combines the recognized pharmacophore of the triazole with the structural diversity of amino acids. nih.gov

A series of 1,2,4-triazole derivatives containing various amino acid fragments were designed and synthesized, showing a broad spectrum of antifungal activities against several plant pathogens. nih.gov The research indicated that the type of amino acid significantly influences the antifungal efficacy. For example, compounds derived from L-valine and L-isoleucine demonstrated notable activity. Specifically, compounds featuring an isopropyl carbamate (B1207046) (derived from valine) and a tert-butyl carbamate (derived from tert-leucine) exhibited exceptional antifungal activity against Physalospora piricola. nih.gov

Further studies involving dipeptides have also shown promise. A dipeptide containing a 1,2,4-triazolyl-α-amino acid and alanine (B10760859) exhibited greater potency against Aspergillus versicolor than the standard antifungal drug fluconazole. mdpi.com This suggests that the peptide linkage and the specific amino acid sequence play a role in enhancing activity.

| Amino Acid Fragment | Target Pathogen | Key SAR Finding |

|---|---|---|

| Isopropyl carbamate (from Valine) | Physalospora piricola | Showed exceptional antifungal activity, highlighting the benefit of specific amino acid side chains. nih.gov |

| tert-Butyl carbamate (from tert-Leucine) | Physalospora piricola | Demonstrated strong antifungal activity, comparable to the valine-derived compound. nih.gov |

| Alanine Dipeptide | Aspergillus versicolor | The dipeptide showed higher potency than fluconazole, indicating the peptide structure enhances activity. mdpi.com |

| Various L-amino acids | Phytophthora capsici | Chiral amino acid derivatives showed excellent activity against this plant pathogen. researchgate.net |

Effects of Halogenation and Other Electron-Modulating Groups

The electronic properties of substituents on the aromatic rings of this compound derivatives are a determining factor in their biological potency. Halogenation, in particular, is a widely used and effective strategy for enhancing activity, especially in antifungal agents. nih.gov The presence of fluorine or chlorine atoms on a phenyl ring can significantly improve binding affinity to target enzymes like cytochrome P450 14α-demethylase (CYP51). nih.govdovepress.com

For example, the 2,4-difluorophenyl moiety is a key pharmacophore in highly successful antifungal drugs. nih.govnih.gov Structure-activity relationship studies have consistently shown that di- and tri-halogenated derivatives are more potent than their non-halogenated or mono-halogenated counterparts. nih.gov Specifically, research on miconazole (B906) analogues revealed that a 3,4-dichlorobenzyl substitution resulted in significantly higher antifungal activity compared to mono-substituted or unsubstituted benzyl (B1604629) groups. nih.gov

The position of the halogen is also crucial. A strong SAR investigation revealed that derivatives with electron-withdrawing groups like -NO₂ and -CF₃ at the 7-position of a 1,2,3-benzotriazine-4-one ring exhibited more effective antifungal activity than substitutions at other positions. nih.gov In general, the presence of electron-withdrawing groups on the aromatic ring tends to enhance biological activity. researchgate.netscielo.br Conversely, the replacement of electron-withdrawing groups with polar carboxyl or nitro groups has been shown to abolish inhibitory activity in some series, indicating that a balance of electronic and hydrophobic properties is necessary. nih.gov

| Substituent | Position | Effect on Activity |

|---|---|---|

| 2,4-Difluoro | Phenyl ring | Significantly enhances antifungal activity. nih.gov |

| 3,4-Dichloro | Benzyl ring | More potent antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov |

| -CF₃ (electron-withdrawing) | Aromatic ring | Improves binding tendency and enhances biological activity. scielo.br |

| -CH₃ (electron-donating) | Aromatic ring | Can increase potency, but the effect is context-dependent. nih.gov |

| -COOH (polar) | Phenyl ring | Abolished inhibitory activity in a series of FLAP antagonists. nih.gov |

Stereochemical Influences on Biological Potency

Stereochemistry plays a pivotal role in the biological potency of chiral triazole derivatives. As these molecules often interact with stereospecific biological targets such as enzymes and receptors, the spatial arrangement of atoms can lead to significant differences in activity between enantiomers and diastereomers.

Many of the most effective triazole antifungal agents are chiral, and their activity resides predominantly in one specific stereoisomer. For example, the commercial drug itraconazole (B105839) has three chiral centers, and its potent antifungal activity is associated with the (2R,4S) configuration of its dioxolane ring and the (S) configuration of its sec-butyl group. nih.gov Similarly, posaconazole, a tetrahydrofuran-based triazole, has four chiral centers, and its specific stereochemistry is crucial for its broad-spectrum antifungal activity. researchgate.net

Research on new chiral amino acid derivatives containing a 1-(phenylthio)propan-2-amine moiety has explicitly demonstrated the influence of chirality on fungicidal activity. In one study, four chiral compounds were isolated, and their activity against Phytophthora capsici varied dramatically. The most active compound (4b) had an EC₅₀ value of 0.078 µg/mL, while its diastereomer (4d) was significantly less active with an EC₅₀ of 44.4 µg/mL, clearly showing that the stereoisomeric form dictates biological potency. researchgate.net This highlights that the precise three-dimensional fit within the active site of the target enzyme is essential for high efficacy.

Correlations between Molecular Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For 1,2,4-triazole derivatives, QSAR models have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, thereby guiding the rational design of more potent analogues. The underlying principle is that the biological activity of a substance is a function of its chemical structure. zsmu.edu.ua

Three-dimensional QSAR (3D-QSAR) studies on triazole derivatives with anticancer potential have identified steric and electrostatic fields as critical descriptors. nih.gov These models can pinpoint specific regions around the molecule where bulky (steric) or charged (electrostatic) groups will either enhance or diminish activity. For instance, one model revealed specific steric and electrostatic data points that contributed remarkably to the anticancer activity of a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols. nih.gov

Other important descriptors often include lipophilicity (logP), which influences membrane permeability and transport to the target site, and various electronic parameters that describe the molecule's ability to engage in hydrogen bonding or other electronic interactions. researchgate.net In silico techniques are now widely used to predict these properties and evaluate the interactions of new drug candidates with their targets before synthesis, streamlining the drug discovery process. scispace.compensoft.net

| Molecular Descriptor | Definition | Impact on Biological Response |

|---|---|---|

| Steric Descriptors | Describe the size and shape of the molecule or its substituents. | Determines the physical fit of the molecule into the active site of a biological target. nih.gov |

| Electrostatic Descriptors | Relate to the distribution of charge within the molecule. | Governs interactions like hydrogen bonds and ionic bonds with the target receptor. nih.gov |

| Lipophilicity (logP) | Measures the compound's partitioning between an oily and an aqueous phase. | Influences absorption, distribution, and ability to cross cell membranes. researchgate.net |

| Topological Descriptors | Numerical values derived from the 2D graph of the molecule. | Correlate with various physicochemical properties and biological activities. researchgate.net |

Advanced Applications and Industrial Relevance

Role in the Synthesis of Agrochemicals

The versatility of the 1,2,4-triazole (B32235) moiety has led to its incorporation into numerous biologically active molecules. This heterocycle is a key component in a range of agricultural products, demonstrating efficacy as fungicides, herbicides, and insecticides.

Precursor for Triazole Fungicides

1-(1H-1,2,4-triazol-1-yl)propan-2-one and its close derivatives are crucial intermediates in the production of triazole fungicides. These fungicides are a major class of agricultural chemicals that work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to the death of the fungal pathogen.

The general synthetic approach often involves the reaction of a ketone with a halogenating agent, followed by nucleophilic substitution with 1,2,4-triazole to introduce the active heterocyclic ring. Further modifications can then be made to the rest of the molecule to optimize its fungicidal activity, spectrum, and plant compatibility.

While direct synthetic routes for other major triazole fungicides like tebuconazole (B1682727) and epoxiconazole (B1671545) from this compound are not as explicitly detailed in publicly available literature, the fundamental chemistry highlights the importance of this type of intermediate. The synthesis of these fungicides typically involves the reaction of a substituted oxirane with 1,2,4-triazole. herts.ac.ukherts.ac.uk The propan-2-one structure provides a convenient scaffold from which such oxiranes or other reactive intermediates can be prepared.

Table 1: Examples of Triazole Fungicides and their Precursors This table is interactive. You can sort and filter the data.

| Fungicide | Precursor/Intermediate Type | Key Synthetic Step |

|---|---|---|

| Prothioconazole | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Nucleophilic substitution of a halogenated ketone with 1,2,4-triazole. bibliotekanauki.pl |

| Tebuconazole | Substituted oxirane | Ring-opening of an epoxide with 1,2,4-triazole. herts.ac.ukgoogle.comscispace.comgoogle.com |

| Epoxiconazole | Substituted oxirane | Ring-opening of an epoxide with 1,2,4-triazole. herts.ac.ukgoogle.com |

Use in Herbicide and Bactericide Development

The 1,2,4-triazole ring is not only a key toxophore in fungicides but also exhibits herbicidal and bactericidal properties. Consequently, this compound serves as a valuable starting point for the synthesis of novel herbicides and bactericides.

In the realm of herbicides , research has focused on designing triazole derivatives that can inhibit specific enzymes in plants that are not present in mammals, offering a targeted and safer approach to weed control. For instance, novel 1-(diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl carboxylic esters have been synthesized and shown to possess moderate to good herbicidal activities. nih.gov While this example utilizes a 1,2,3-triazole isomer, the underlying principle of using a propanone backbone to link a triazole moiety to other functional groups is a common strategy in agrochemical design.

In the development of bactericides , numerous studies have demonstrated the potent antimicrobial activity of 1,2,4-triazole derivatives. These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. bg.ac.rsmdpi.com The synthesis of new 1H-1,2,4-triazolyl derivatives has led to compounds with significant antibacterial and antifungal activity, often superior to existing treatments. bg.ac.rsresearchgate.net The propanone structure of this compound provides a reactive ketone group that can be readily modified to introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships and the optimization of antibacterial potency.

Patent Landscape of Synthetic Routes and Chemical Applications

The industrial importance of this compound and related triazole compounds is reflected in the extensive patent literature covering their synthesis and applications in agrochemicals. A review of the patent landscape reveals a focus on efficient and cost-effective manufacturing processes for these key intermediates and the final active ingredients.

Patents in this area often claim novel synthetic routes that improve yield, reduce the formation of unwanted isomers, or utilize more environmentally friendly reagents and solvents. For example, patents describe processes for the preparation of triazole derivatives that are used as fungicides. These patents often detail specific reaction conditions, catalysts, and purification methods to obtain the desired product with high purity.

Furthermore, a significant number of patents focus on the application of triazole-containing compounds as active ingredients in fungicidal, herbicidal, and insecticidal compositions. These patents typically claim a broad range of chemical structures, including those that could be derived from this compound, and provide data on their biological activity against various pests and pathogens. The patent literature also covers formulations of these active ingredients designed to enhance their stability, efficacy, and ease of application. google.com

The continuous filing of patents related to triazole synthesis and application underscores the ongoing research and development efforts in this field, driven by the need for new and improved agrochemical solutions to address challenges such as pathogen resistance and evolving regulatory requirements.

Q & A

Q. What synthetic routes are available for 1-(1H-1,2,4-triazol-1-yl)propan-2-one, and how can reaction conditions be optimized?

A common method involves refluxing chloroacetone with 1H-1,2,4-triazole in toluene under basic conditions (e.g., NaHCO₃). The reaction typically proceeds at 110–120°C for 3 hours, followed by cooling to −20°C to precipitate the product. Purification via column chromatography (SiO₂, 0–3% MeOH in DCM) yields the compound . Optimization may include adjusting stoichiometry, solvent polarity, or temperature gradients to improve yield and purity.

Q. How can researchers confirm the structural identity of this compound experimentally?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : Analyze chemical shifts for the triazole ring protons (~8.0–8.5 ppm) and the ketone carbonyl group (~200–210 ppm in ¹³C NMR).

- Mass spectrometry (MS) : Look for the molecular ion peak at m/z corresponding to C₅H₇N₃O (exact mass: 125.06 g/mol).

- X-ray crystallography : If single crystals are obtainable, compare bond lengths and angles with analogous structures like 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone .

Advanced Research Questions

Q. What metabolic pathways or enzymatic interactions are associated with this compound?

The compound’s triazole moiety suggests potential interactions with cytochrome P450 enzymes (e.g., CYP3A4). For instance, analogs such as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergo stereospecific metabolism via CYP3A4-mediated dioxolane ring scission . Researchers should design in vitro assays using liver microsomes or recombinant enzymes to map metabolic stability and identify reactive intermediates.

Q. How can computational docking predict the binding affinity of this compound to biological targets?

Use programs like GOLD (Genetic Optimisation for Ligand Docking) to model interactions. Key steps:

- Prepare the compound’s 3D structure (e.g., energy minimization with DFT).

- Define the active site of the target protein (e.g., fungal CYP51 for antifungal studies).

- Run docking simulations with flexible ligand conformations and partial protein flexibility. Validate results by comparing with experimental data from structurally related azoles .

Q. What strategies resolve contradictions in solubility data for this compound across studies?

Discrepancies may arise from solvent polarity, pH, or impurities. Systematic approaches include:

- Hansen solubility parameters : Test solvents with varying δD, δP, and δH values.

- High-throughput solubility screens : Use platforms like NepheloStar or UV-Vis spectroscopy.

- Thermodynamic profiling : Measure solubility at multiple temperatures and apply the van’t Hoff equation .

Q. How does the electronic structure of the triazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

The triazole’s electron-deficient nature (due to aromatic stabilization and inductive effects) enhances its susceptibility to nucleophilic attack at the N1 position. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via kinetic studies with varying nucleophiles (e.g., amines, thiols) is recommended .

Methodological Considerations

Q. What analytical techniques differentiate this compound from its structural analogs?

- HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor fragmentation patterns (e.g., loss of CO from the ketone group).

- IR spectroscopy : Identify unique absorption bands for the triazole ring (~1500–1600 cm⁻¹) and ketone (~1700 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Design accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.